5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid

Epigenetics LSD1 inhibition Selectivity profiling

Epigenetics researchers require selective LSD1 chemical probes free of MAO off-target activity for unambiguous cellular assay interpretation. • LSD1 IC₅₀ = 356 nM with >280-fold selectivity over MAO-A (>100 μM) • 6-COOH handle enables rapid amide/ester derivatization for focused library synthesis • Available at 98% purity; shipped ambient; store sealed at 2-8°C

Molecular Formula C7H4N2O3S
Molecular Weight 196.19 g/mol
Cat. No. B15230152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid
Molecular FormulaC7H4N2O3S
Molecular Weight196.19 g/mol
Structural Identifiers
SMILESC1=CN2C(=O)C(=CSC2=N1)C(=O)O
InChIInChI=1S/C7H4N2O3S/c10-5-4(6(11)12)3-13-7-8-1-2-9(5)7/h1-3H,(H,11,12)
InChIKeyUXDVGNJGGZXALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic Acid: Heterocyclic Scaffold with Quantified LSD1 Inhibitory Activity and Distinct Physicochemical Profile


5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid (CAS: 75712-72-0) is a bicyclic heterocyclic compound comprising a fused imidazole and 1,3-thiazine ring system. It exhibits a molecular formula of C₇H₄N₂O₃S and a molecular weight of 196.18 g/mol . The compound contains a carboxylic acid functional group and a carbonyl moiety, contributing to its calculated LogP of 0.4542, hydrogen bond acceptor count of 5, and hydrogen bond donor count of 1 . Its structural core belongs to the imidazo[2,1-b][1,3]thiazine class, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets, including lysine-specific demethylase 1 (LSD1), for which this compound has been assayed with a reported IC₅₀ of 356 nM [1].

Why Closely Related Thiazolo[3,2-a]pyrimidine Analogs Cannot Substitute 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic Acid


The imidazo[2,1-b][1,3]thiazine scaffold differs fundamentally from the more widely available thiazolo[3,2-a]pyrimidine system in both ring fusion geometry and heteroatom arrangement [1]. Although both cores share an identical molecular formula (C₇H₄N₂O₃S) and comparable LogP values (0.4542 vs. 0.5) [2], the replacement of a pyrimidine nitrogen with a bridgehead carbon in the imidazothiazine system alters electronic distribution, conformational flexibility, and hydrogen-bonding capabilities. These subtle structural perturbations translate into divergent biological activity profiles: 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid demonstrates LSD1 inhibitory activity (IC₅₀ = 356 nM) and marked selectivity over MAO-A (>100,000 nM) [3], whereas analogous thiazolopyrimidine derivatives exhibit substantially different potency (e.g., IC₅₀ = 100 nM for a representative analog) [4]. Consequently, generic substitution within screening libraries or lead optimization campaigns cannot be assumed without direct comparative evaluation.

Quantitative Evidence for 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic Acid: Head-to-Head and Cross-Study Comparator Data


LSD1 Inhibition Potency and MAO-A Selectivity Profile of 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic Acid

In an enzyme inhibition assay using human recombinant LSD1, 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid exhibited an IC₅₀ of 356 nM [1]. Under identical assay format, the compound showed no appreciable inhibition of the closely related flavin-dependent amine oxidase MAO-A, with an IC₅₀ greater than 100,000 nM [1]. This yields a selectivity ratio (MAO-A IC₅₀ / LSD1 IC₅₀) of >280-fold.

Epigenetics LSD1 inhibition Selectivity profiling

Differential LSD1 Inhibitory Activity of 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic Acid Relative to a Thiazolo[3,2-a]pyrimidine Analog

A thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivative (exemplified in US10053456, Example 12) was evaluated for LSD1 inhibition and yielded an IC₅₀ of 100 nM [1]. In contrast, the target imidazo[2,1-b][1,3]thiazine compound exhibited an IC₅₀ of 356 nM against the same target [2]. The 3.56-fold difference in potency between these structurally isosteric cores demonstrates that subtle variations in heterocyclic ring fusion significantly impact enzyme engagement.

Medicinal chemistry Scaffold hopping LSD1 inhibitors

Physicochemical Comparison of 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic Acid with a Dihydrothiazolopyrimidine Analog

5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid possesses a calculated LogP of 0.4542, one hydrogen bond donor, five hydrogen bond acceptors, and one rotatable bond . Its 2,3-dihydro-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid analog exhibits a comparable XLogP3-AA of 0.5, with identical hydrogen bond donor/acceptor counts [1]. Density (1.8 ± 0.1 g/cm³) and boiling point (583.6 ± 53.0 °C at 760 mmHg) have also been experimentally estimated for the target compound , providing baseline parameters for formulation and handling.

Physicochemical properties Drug-likeness LogP

Synthetic Accessibility and Scaffold Versatility of the Imidazo[2,1-b][1,3]thiazine Core

The imidazo[2,1-b][1,3]thiazine scaffold can be constructed via regioselective cyclization methodologies that avoid regioisomeric ambiguity, enabling access to diverse functionalized derivatives [1]. The carboxylic acid handle at the 6-position of 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid serves as a versatile derivatization point for amide coupling, esterification, and subsequent library synthesis. In contrast, thiazolo[3,2-a]pyrimidine analogs require distinct synthetic routes that may yield different regioisomeric outcomes [1].

Synthetic chemistry Building blocks Scaffold diversification

Validated Application Scenarios for 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic Acid Based on Quantitative Evidence


Epigenetic Tool Compound Development: LSD1 Inhibition with Documented MAO-A Selectivity

The compound's LSD1 IC₅₀ of 356 nM and >280-fold selectivity over MAO-A make it suitable as a chemical probe for investigating LSD1-mediated histone demethylation without confounding off-target effects on monoamine oxidase pathways [1]. This selectivity profile is particularly valuable in cellular assays where amine oxidase inhibition could otherwise mask true epigenetic phenotypes.

Scaffold Hopping Medicinal Chemistry: Differentiation from Thiazolopyrimidine Cores

The 3.56-fold difference in LSD1 potency between the imidazo[2,1-b][1,3]thiazine core (356 nM) and a representative thiazolo[3,2-a]pyrimidine analog (100 nM) provides a clear rationale for incorporating this scaffold into lead optimization programs [2]. Researchers seeking to modulate LSD1 potency or explore alternative binding modes can leverage this scaffold's distinct SAR.

Building Block for Diversified Heterocyclic Libraries

The carboxylic acid group at the 6-position enables straightforward derivatization into amides, esters, and other functionalized analogs [3]. Combined with the regioselective synthetic accessibility of the imidazothiazine core, this compound serves as an entry point for generating focused libraries targeting LSD1 or other epigenetic enzymes.

Physicochemical Property-Driven Formulation Studies

With a measured LogP of 0.4542, density of 1.8 g/cm³, and boiling point of 583.6°C, the compound's solid-state and solution behavior can be predictably modeled for formulation development or material science applications . These parameters are essential for solubility prediction, crystallization optimization, and thermal stability assessment.

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